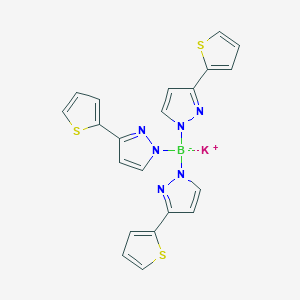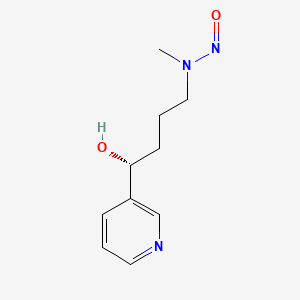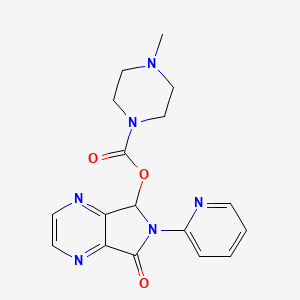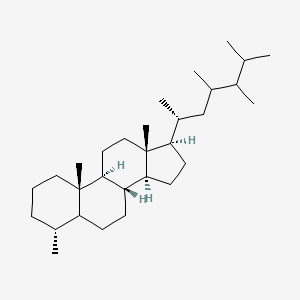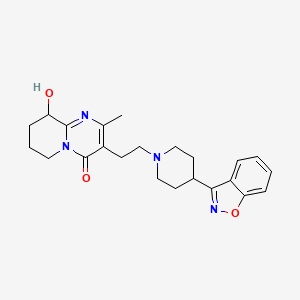
6-Sialyl-D-glucose Sodium Salt (α/β mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
6-Sialyl-D-glucose Sodium Salt (α/β mixture) is synthesized from D-Glucose and N-Acetylneuraminic Acid. The synthetic route involves the glycosylation of D-Glucose with N-Acetylneuraminic Acid under controlled conditions. Industrial production methods include cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity can range from kilograms to metric tons, ensuring high purity and quality.
化学反応の分析
6-Sialyl-D-glucose Sodium Salt (α/β mixture) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Sialyl-D-glucose Sodium Salt (α/β mixture) has a wide range of scientific research applications:
Chemistry: It is used to study glycosylation processes and sialic acid interactions.
Biology: The compound is utilized in the investigation of cellular processes involving sialic acids.
Medicine: It aids in drug development, particularly in the design of sialic acid-based therapeutics.
Industry: The compound is employed in the production of high-purity oligosaccharides for various industrial applications.
作用機序
The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) involves its interaction with specific molecular targets and pathways. It primarily targets glycoproteins and glycolipids, influencing cellular processes such as cell signaling and adhesion. The compound’s effects are mediated through its binding to sialic acid receptors on cell surfaces, modulating various biological functions.
類似化合物との比較
6-Sialyl-D-glucose Sodium Salt (α/β mixture) can be compared with other similar compounds such as:
6-Sialyl-D-lactose Sodium Salt: Another sialic acid derivative used in similar research applications.
6-Sialyl-D-mannose Sodium Salt: A compound with similar glycosylation properties but different sugar moieties.
6-Sialyl-D-galactose Sodium Salt: Used in studies involving galactose-specific interactions. The uniqueness of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) lies in its specific combination of D-Glucose and N-Acetylneuraminic Acid, providing distinct biochemical properties.
特性
CAS番号 |
850452-92-5 |
|---|---|
分子式 |
C17H28NNaO14 |
分子量 |
493.394 |
IUPAC名 |
sodium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1 |
InChIキー |
GMOJVOSMCFEVIZ-RZWFJVBZSA-M |
SMILES |
CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[Na+] |
同義語 |
6-O-(N-Acetyl-α-neuraminosyl)-α-D-glucopyranose Monosodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


